ETHYL 5'-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Description
ETHYL 5'-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a bithiophene-derived compound featuring a 2,3'-bithiophene core substituted with a methylpiperidine-linked acetamido group at the 5' position and an ethyl carboxylate at the 4' position. Its structural complexity arises from the integration of a thiophene heterocycle, a piperidine moiety, and a carboxamide linker, which may confer unique electronic, solubility, or bioactive properties. Such compounds are of interest in materials science and medicinal chemistry due to thiophene’s conductive properties and piperidine’s role as a pharmacophore .
Properties
IUPAC Name |
ethyl 2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-3-24-19(23)17-14(15-8-6-10-25-15)12-26-18(17)20-16(22)11-21-9-5-4-7-13(21)2/h6,8,10,12-13H,3-5,7,9,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYSEAMKGDCZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCCCC3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5’-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the bithienyl core, which can be synthesized through a Suzuki-Miyaura coupling reaction . The piperidine moiety is then introduced via nucleophilic substitution reactions, and the final esterification step involves the reaction of the carboxylic acid with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5’-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The bithienyl core can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithienyl core can yield bithienyl sulfoxides, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
ETHYL 5’-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5’-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the bithienyl core can participate in electron transfer processes. These interactions can modulate various biological pathways, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
However, insights can be drawn from structurally related thiophene-based heterocycles described in , which discusses bis-heterocyclic compounds synthesized from a thiophene precursor. Below is a comparative analysis based on substituent effects and synthetic strategies:
Structural and Functional Group Comparisons
Key Observations :
Substituent Diversity : The target compound’s methylpiperidine-acetamido group distinguishes it from the bis-pyrimidine derivatives in , which prioritize fused heterocycles (e.g., pyrimidine, pyrazole). Piperidine substituents often enhance bioavailability or modulate solubility in drug-like molecules, whereas fused heterocycles in improve π-conjugation for electronic applications .
Synthetic Pathways: Both compounds utilize enaminone intermediates (via DMF-DMA) for functionalization. However, the target compound’s acetamido linkage suggests a nucleophilic acyl substitution pathway, whereas emphasizes cyclocondensation reactions to form bis-heterocycles .
Biological Activity
Ethyl 5'-[2-(2-methylpiperidin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This article examines its molecular characteristics, biological interactions, and potential applications in medicinal chemistry.
Molecular Characteristics
- Chemical Formula : C₁₉H₂₄N₂O₃S₂
- Molecular Weight : 392.53 g/mol
- Structural Features :
- Contains a bithienyl core, which is known for its electronic properties.
- An ethyl ester functional group that may enhance lipophilicity.
- A piperidine moiety that suggests potential interactions with various biological receptors.
The biological activity of this compound is primarily attributed to its structural components:
- Piperidine Moiety : This part of the molecule is expected to interact with neurotransmitter receptors, potentially influencing neurological pathways. Piperidine derivatives are often associated with analgesic and anxiolytic effects due to their ability to modulate neurotransmitter systems.
- Bithienyl Core : The presence of thiophene rings allows for π-π stacking interactions with aromatic residues in proteins, which can enhance binding affinity to target molecules. This structural feature is crucial for the compound's potential as a drug candidate.
Interaction Studies
Research indicates that this compound may exhibit significant binding affinity towards various biological targets. The interactions are hypothesized to be pivotal in determining its pharmacological profile.
Potential Therapeutic Applications
The compound's unique structure suggests several possible therapeutic applications:
- Neuropharmacology : Given its piperidine component, it may serve as a scaffold for developing drugs targeting central nervous system disorders.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 5'-[2-(4-methylpiperidin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate | Similar bithienyl core; different piperidine substitution | Variation in piperidine structure may alter biological activity |
| Ethyl 5'-[2-(4-methylpiperazin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate | Contains a piperazine instead of piperidine | Potentially different pharmacological properties due to nitrogen atom positioning |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
